molecular formula C11H17N3O B14764682 (1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol

(1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol

Cat. No.: B14764682
M. Wt: 207.27 g/mol
InChI Key: MINZLHRDQJFFTR-UHFFFAOYSA-N
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Description

(1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C11H17N3O. It is a heterocyclic compound that contains both a pyridine ring and a piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by an amino group.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through coupling reactions, such as the Buchwald-Hartwig amination or the Chan-Lam coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol can undergo oxidation to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane, Swern oxidation reagents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: (1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of complex organic molecules.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes and interactions.

Medicine:

    Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

Industry:

    Material Science: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in drug development or as a biological probe.

Comparison with Similar Compounds

  • (1-(5-Aminopyridin-3-yl)piperidin-3-yl)methanol
  • (1-(5-Aminopyridin-4-yl)piperidin-3-yl)methanol
  • (1-(5-Aminopyridin-2-yl)piperidin-4-yl)methanol

Uniqueness: (1-(5-Aminopyridin-2-yl)piperidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the amino and hydroxyl groups influences its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

[1-(5-aminopyridin-2-yl)piperidin-3-yl]methanol

InChI

InChI=1S/C11H17N3O/c12-10-3-4-11(13-6-10)14-5-1-2-9(7-14)8-15/h3-4,6,9,15H,1-2,5,7-8,12H2

InChI Key

MINZLHRDQJFFTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)N)CO

Origin of Product

United States

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